Disodium citrate

Description

The exact mass of the compound 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, disodium salt is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

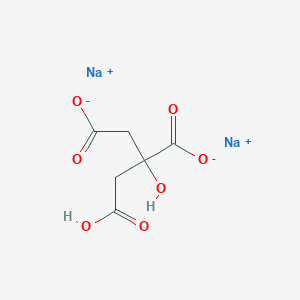

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

144-33-2 |

|---|---|

Molecular Formula |

C6H8Na2O7+2 |

Molecular Weight |

238.10 g/mol |

IUPAC Name |

disodium;2-hydroxypropane-1,2,3-tricarboxylic acid |

InChI |

InChI=1S/C6H8O7.2Na/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;/q;2*+1 |

InChI Key |

CEYULKASIQJZGP-UHFFFAOYSA-N |

SMILES |

C(C(=O)O)C(CC(=O)[O-])(C(=O)[O-])O.[Na+].[Na+] |

Canonical SMILES |

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Na+].[Na+] |

Other CAS No. |

144-33-2 6132-05-4 |

physical_description |

Other Solid White solid; [Merck Index] White powder or fine crystals; Odorless; [Merck Eurolab MSDS] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties and Structure of Disodium Citrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium citrate, also known as disodium hydrogen citrate, is a sodium acid salt of citric acid.[1][2] It is a key intermediate in the neutralization of citric acid and finds wide application in the food, pharmaceutical, and clinical industries. In the pharmaceutical sector, it is utilized as a buffering agent, a stabilizer in formulations, and as a urinary alkalinizer.[3] Its anticoagulant properties, stemming from its ability to chelate calcium ions, are crucial in blood collection and transfusion. This guide provides a comprehensive overview of the core chemical properties and structural aspects of this compound, with a focus on quantitative data and detailed experimental methodologies relevant to researchers and drug development professionals.

Chemical Structure and Identification

This compound is a tribasic salt of citric acid where two of the three carboxylic acid groups are neutralized by sodium ions.

Molecular Formula: C₆H₆Na₂O₇[1][4][5]

Molecular Weight: 236.09 g/mol [4][5][6]

IUPAC Name: Disodium 3-carboxy-3-hydroxypentanedioate[1]

Synonyms: Disodium hydrogen citrate, Sodium acid citrate, Citric acid disodium salt.[4][7][8]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, compiled from various sources.

| Property | Value | Experimental Conditions |

| Appearance | White crystalline powder | Standard temperature and pressure |

| Melting Point | 149 °C (decomposes)[1][3], 240°C[4] | Not specified |

| Solubility in Water | ~523 g/L[3], 263.1 g/L[4], 333,000 mg/L[9] | 20 °C[3][4], 25 °C[9] |

| Solubility in Ethanol | Practically insoluble | 96% Ethanol[4] |

| pKa (of Citric Acid) | pKa1: 3.13, pKa2: 4.76, pKa3: 6.40 | Not specified |

| pH (of solution) | 4.9 - 5.2 (1% solution)[6], 4.5 - 5.5 (263.1 g/L solution)[4] | 25 °C[4] |

| Density | 1.858 g/cm³ | 20 °C[4] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the partial neutralization of citric acid with sodium hydroxide.

Protocol:

-

Prepare a 22-25% (w/v) solution of sodium hydroxide in water.

-

Slowly add anhydrous citric acid to the sodium hydroxide solution while stirring. The typical molar ratio of sodium hydroxide to citric acid for the synthesis of this compound is 2:1. For example, 80 kg of sodium hydroxide would be reacted with approximately 192 kg of citric acid.[10]

-

Continue the neutralization reaction until it is complete. The endpoint can be monitored by pH measurement.

-

Concentrate the resulting solution by evaporation until a specific gravity of 1.25-1.30 is reached.

-

Cool the concentrated solution to 20-25 °C to induce crystallization of this compound.

-

Separate the crystals from the mother liquor by centrifugation.

-

Dry the collected crystals to obtain the final product.

Determination of Melting Point

The melting point of a crystalline solid can be determined using a capillary melting point apparatus.

Protocol:

-

Ensure the this compound sample is finely powdered and dry.

-

Pack a small amount of the sample into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a steady rate (e.g., 10-20 °C/min) for a preliminary determination of the approximate melting range.

-

Allow the apparatus to cool.

-

For an accurate determination, repeat the process with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point.

-

Then, decrease the heating rate to 1-2 °C/min.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting). This range is the melting point.[8][11][12][13][14]

Determination of Aqueous Solubility

The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound.

Protocol:

-

Add an excess amount of this compound to a known volume of deionized water in a sealed flask.

-

Agitate the flask at a constant temperature (e.g., 20 °C or 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are included. Filtration through a 0.45 µm filter may be necessary.

-

Determine the concentration of this compound in the supernatant using a suitable analytical method, such as gravimetric analysis (evaporation of the solvent and weighing the residue) or a validated HPLC method.

-

Calculate the solubility in g/L or mg/L.

Structural Elucidation

Crystal Structure by X-ray Diffraction (XRD)

The precise three-dimensional arrangement of atoms in the crystalline state of this compound can be determined by single-crystal or powder X-ray diffraction.

Experimental Workflow for Powder XRD:

Caption: Workflow for Crystal Structure Determination by Powder X-ray Diffraction.

The crystal structure of disodium hydrogen citrate monohydrate has been solved and refined using laboratory X-ray powder diffraction data.[3] The structure reveals the coordination of sodium ions with the oxygen atoms of the citrate and water molecules.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of this compound in solution.

Typical Experimental Parameters for ¹H NMR:

-

Spectrometer: 400 MHz or higher

-

Solvent: D₂O (Deuterium oxide)

-

Temperature: 298 K (25 °C)

-

Internal Standard: Not always necessary as the solvent peak can be used as a reference.

-

Pulse Sequence: A standard single-pulse experiment with water suppression (e.g., WET sequence) is often used.[15]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule.

Sample Preparation for FTIR (KBr Pellet Method):

-

Thoroughly dry both the this compound sample and potassium bromide (KBr) powder to remove any moisture.

-

Mix a small amount of the sample (approx. 1-2 mg) with about 100-200 mg of KBr in an agate mortar.

-

Grind the mixture to a very fine powder.

-

Place the powder in a pellet press and apply high pressure to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.[16][17]

Mechanism of Action in Anticoagulation

This compound is an effective anticoagulant due to the ability of the citrate ion to chelate calcium ions (Ca²⁺) in the blood. Calcium ions are essential cofactors for several steps in the coagulation cascade. By binding to calcium, citrate prevents its availability for these enzymatic reactions, thereby inhibiting blood clotting.[18][19][20]

Caption: Mechanism of Anticoagulation by this compound.

Applications in Drug Development

The well-defined chemical properties of this compound make it a valuable excipient in drug development. Its primary roles include:

-

Buffering Agent: To maintain the pH of liquid formulations, which is critical for the stability and solubility of active pharmaceutical ingredients (APIs).[3]

-

Stabilizer: It can sequester metal ions that might otherwise catalyze the degradation of APIs.

-

Component of Effervescent Formulations: In combination with a carbonate or bicarbonate source, it provides the acid component for the effervescent reaction upon contact with water.

-

Anticoagulant: For in vitro diagnostic assays and in certain medical devices where prevention of blood clotting is necessary.

References

- 1. CN101823954B - Method for preparing disodium stannous citrate - Google Patents [patents.google.com]

- 2. CN101823954A - Method for preparing disodium stannous citrate - Google Patents [patents.google.com]

- 3. Structures of disodium hydrogen citrate monohydrate, Na2HC6H5O7(H2O), and diammonium sodium citrate, (NH4)2NaC6H5O7, from powder diffraction data - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Citric acid - Wikipedia [en.wikipedia.org]

- 7. quora.com [quora.com]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. rsc.org [rsc.org]

- 10. CN101863756B - Process for producing this compound - Google Patents [patents.google.com]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. pennwest.edu [pennwest.edu]

- 13. davjalandhar.com [davjalandhar.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. High-throughput nuclear magnetic resonance measurement of citrate in serum and plasma in the clinical laboratory - PMC [pmc.ncbi.nlm.nih.gov]

- 16. drawellanalytical.com [drawellanalytical.com]

- 17. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 18. What is the mechanism of Sodium Citrate Hydrate? [synapse.patsnap.com]

- 19. lhsc.on.ca [lhsc.on.ca]

- 20. droracle.ai [droracle.ai]

Disodium Citrate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of disodium citrate, also known as disodium hydrogen citrate. It covers its fundamental chemical and physical properties, analytical methodologies for its quantification, and a representative synthesis protocol. This document is intended to serve as a comprehensive resource for professionals in research, scientific, and drug development fields.

Core Chemical and Physical Properties

This compound is an acid salt of citric acid.[1][2] It is commonly used in the food and pharmaceutical industries as an antioxidant, acidity regulator, sequestrant, and emulsifying salt.[1][3][4] In a clinical setting, it can be used to alleviate discomfort from urinary tract infections.[1]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

| Property | Value | References |

| Molecular Formula | C₆H₆Na₂O₇ | [3][5][6] |

| Molecular Weight | 236.09 g/mol | [3][5][6] |

| Appearance | White crystalline powder | [1][4] |

| Melting Point | 149 °C (decomposes) | [1][4] |

| Solubility in Water | Freely soluble | [3] |

| Solubility in Ethanol (96%) | Practically insoluble | [3] |

Chemical Structure

The chemical structure of this compound features a central carbon atom bonded to three carboxyl groups and one hydroxyl group. Two of the carboxyl groups are deprotonated and associated with sodium ions.

References

- 1. Structures of disodium hydrogen citrate monohydrate, Na2HC6H5O7(H2O), and diammonium sodium citrate, (NH4)2NaC6H5O7, from powder diffraction data - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN101863756A - Process for producing this compound - Google Patents [patents.google.com]

- 3. giwmscdnone.gov.np [giwmscdnone.gov.np]

- 4. scribd.com [scribd.com]

- 5. pharmadekho.com [pharmadekho.com]

- 6. CN101823954A - Method for preparing disodium stannous citrate - Google Patents [patents.google.com]

An In-depth Technical Guide to the Mechanism of Action of Disodium Citrate as an Anticoagulant

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of disodium citrate as an anticoagulant. It details the biochemical interactions, presents quantitative data on its efficacy, outlines relevant experimental protocols, and visualizes the core pathways and workflows.

Core Mechanism of Action: Calcium Chelation

The primary anticoagulant action of this compound stems from its function as a chelating agent.[1] Citrate ions, typically from trisodium citrate or this compound, bind to free ionized calcium (Ca²⁺) in the blood.[2][3][4] This process of chelation forms calcium-citrate complexes, effectively sequestering the calcium ions and making them unavailable for their critical roles in the coagulation cascade.[5][6]

Calcium ions, also known as Factor IV in the traditional coagulation nomenclature, are indispensable cofactors for the activation of several key clotting factors.[6][7][8] Specifically, calcium is required for the proper function of Factors II (Prothrombin), VII, IX, and X.[8][9] These factors are vitamin K-dependent and contain gamma-carboxyglutamic acid (Gla) residues. Calcium ions act as bridges, enabling these Gla residues to bind to phospholipid surfaces on platelets and endothelial cells, a crucial step for the assembly of the tenase and prothrombinase complexes.

By reducing the concentration of ionized calcium in the blood to below the threshold required for these enzymatic reactions, citrate effectively blocks the propagation of the coagulation cascade, thereby preventing the formation of a fibrin clot.[8][10] This anticoagulant effect is primarily utilized for extracorporeal applications, such as in blood collection tubes, apheresis procedures, and continuous renal replacement therapy (CRRT), as the rapid metabolism of citrate upon entering the systemic circulation prevents systemic anticoagulation.[9][11][12]

Biochemical Pathway

The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a stable fibrin clot. This compound intervenes at multiple calcium-dependent stages.

Caption: The Coagulation Cascade and the Inhibitory Action of this compound.

Quantitative Data Summary

The anticoagulant efficacy of this compound is concentration-dependent. The following tables summarize key quantitative parameters from various applications and studies.

Table 1: Citrate Concentrations in Clinical and Laboratory Use

| Application | Anticoagulant Solution | Typical Final Concentration in Plasma/Circuit | Reference(s) |

| Routine Coagulation Testing | 3.2% (109 mM) Sodium Citrate | ~16.1 mM | [13] |

| Routine Coagulation Testing | 3.8% (129 mM) Sodium Citrate | ~17.8 mM | [13] |

| Apheresis Procedures | 4% w/v Sodium Citrate | Varies by device protocol | [12][14] |

| Continuous Renal Replacement Therapy (CRRT) | Trisodium Citrate or ACD-A | 3-6 mmol/L (in circuit) | [10][15] |

Table 2: Efficacy and Target Parameters

| Parameter | Target Value | Context | Reference(s) |

| Ionized Calcium (iCa²⁺) | < 0.35 - 0.4 mmol/L | To prevent clotting in an extracorporeal circuit (CRRT) | [8][10][16] |

| Activated Clotting Time (ACT) | > 1,200 seconds | In vitro testing with sodium citrate at > 8.72 mmol/L | [17] |

| Activated Partial Thromboplastin Time (aPTT) | Prolonged | Effect is reagent-specific and concentration-dependent | [13] |

| Prothrombin Time (PT) | Prolonged | Effect is reagent-specific and concentration-dependent | [13] |

Experimental Protocols

Assessing the anticoagulant activity of this compound involves standard coagulation assays. Below are generalized protocols for key experiments.

Protocol: Activated Partial Thromboplastin Time (aPTT)

1. Principle: The aPTT test evaluates the integrity of the intrinsic and common pathways of the coagulation cascade. The time until clot formation is measured after the addition of a partial thromboplastin reagent (a phospholipid substitute) and an activator (e.g., silica, kaolin), followed by calcium.

2. Specimen Collection and Preparation: a. Collect whole blood via clean venipuncture into a 3.2% sodium citrate tube, ensuring a 9:1 blood-to-anticoagulant ratio.[18][19] b. Immediately mix the sample by gentle inversion 8-10 times to ensure proper anticoagulation.[19] c. To obtain platelet-poor plasma (PPP), centrifuge the sample at 1600 g for 10 minutes within 30 minutes of collection.[18] d. Carefully transfer the supernatant plasma to a clean plastic tube, avoiding the buffy coat. e. Centrifuge the plasma again (double centrifugation) at 3000 RPM for 10 minutes to further reduce the platelet count (<10 x 10⁹/L).[18] f. The resulting PPP can be tested immediately or stored frozen.

3. Assay Procedure (Automated Coagulometer): a. Pipette a defined volume of PPP into a test cuvette and incubate at 37°C. b. Add the aPTT reagent (containing phospholipid and a contact activator) and incubate for a specified time (e.g., 3-5 minutes) to activate contact factors. c. Initiate the reaction by adding a pre-warmed calcium chloride solution (e.g., 25 mM).[13] d. The instrument optically or mechanically detects the formation of a fibrin clot, and the time elapsed from calcium addition to clot formation is recorded as the aPTT in seconds.

Protocol: Prothrombin Time (PT)

1. Principle: The PT test assesses the extrinsic and common pathways. Clotting is initiated by adding a thromboplastin reagent (containing Tissue Factor and phospholipids), and the time to clot formation is measured.

2. Specimen Collection and Preparation: a. Follow the same procedure as for the aPTT test to obtain platelet-poor plasma (PPP).

3. Assay Procedure (Automated Coagulometer): a. Pipette a defined volume of PPP into a test cuvette and incubate at 37°C. b. Initiate the reaction by adding a pre-warmed thromboplastin reagent (which also contains calcium). c. The instrument measures the time from reagent addition to the detection of a fibrin clot, reported in seconds.

Visualizations: Workflows and Logical Relationships

Experimental Workflow for Coagulation Testing

This diagram illustrates the typical workflow from sample collection to analysis for evaluating anticoagulant effects.

References

- 1. What is the mechanism of Sodium Citrate Hydrate? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Trisodium citrate: an alternative to unfractionated heparin for hemodialysis catheter dwells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticoagulant Sodium Citrate (Professional Patient Advice) - Drugs.com [drugs.com]

- 5. Citrate As An Anticoagulant: Mechanism, Clinical Uses, and Benefits [needle.tube]

- 6. gosset.ai [gosset.ai]

- 7. researchgate.net [researchgate.net]

- 8. derangedphysiology.com [derangedphysiology.com]

- 9. litfl.com [litfl.com]

- 10. Management of regional citrate anticoagulation for continuous renal replacement therapy: guideline recommendations from Chinese emergency medical doctor consensus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. drugs.com [drugs.com]

- 12. fda.gov [fda.gov]

- 13. precisionbiologic.com [precisionbiologic.com]

- 14. fda.gov [fda.gov]

- 15. Citrate anticoagulation for continuous renal replacement therapy (CRRT) in patients with acute kidney injury admitted to the intensive care unit - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Chemical and microbiological stability, anticoagulant efficacy and toxicity of 35 and 90 mM trisodium citrate solutions stored in plastic syringes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Anticoagulation of diethyl citrate and its comparison with sodium citrate in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. d2xk4h2me8pjt2.cloudfront.net [d2xk4h2me8pjt2.cloudfront.net]

- 19. corewellhealth.testcatalog.org [corewellhealth.testcatalog.org]

Disodium Citrate Solubility: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the solubility of disodium citrate in water and ethanol. Designed for researchers, scientists, and professionals in drug development, this document compiles quantitative data, detailed experimental protocols, and a visual representation of the solubility determination workflow. This compound, a sodium acid salt of citric acid, is utilized in various applications, including as an antioxidant, acidity regulator, and sequestrant in the food and pharmaceutical industries.[1][2] In pharmaceutical formulations, it can act as a buffering agent and a stabilizer.[3]

Core Data: Solubility Profile

The solubility of this compound is a critical parameter for its application in various formulations. The following table summarizes the quantitative solubility data in water and the qualitative data in ethanol.

| Solvent | Temperature (°C) | Solubility | Citation |

| Water | 20 | 26.31 g/100 mL (263.1 g/L) | [1][4] |

| Water | 20 | approx. 52.3 g/100 mL (523 g/L) | [3] |

| Water | 25 | 50 g/100 mL | [4] |

| Ethanol (96%) | Not Specified | Practically Insoluble | [1][4][5] |

Note: Discrepancies in reported aqueous solubility may arise from differences in experimental methodologies and the hydration state of the this compound used (e.g., sesquihydrate).

Experimental Protocol: Solubility Determination

The following is a generalized experimental protocol for determining the equilibrium solubility of this compound, based on the widely used shake-flask method.

Objective: To determine the saturation solubility of this compound in a given solvent (water or ethanol) at a specified temperature.

Materials:

-

This compound (analytical grade)

-

Solvent (deionized water or absolute ethanol)

-

Thermostatically controlled shaker or water bath

-

Calibrated analytical balance

-

Volumetric flasks

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Suitable analytical instrument for quantification (e.g., High-Performance Liquid Chromatography with UV or conductivity detection, or gravimetric analysis)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed container. This ensures that saturation is reached.

-

Equilibration: Place the container in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the solution to stand undisturbed at the constant temperature to let the excess solid settle. To further separate the undissolved solid, centrifuge the sample at a high speed.

-

Sample Withdrawal and Filtration: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a chemically inert syringe filter to remove any remaining solid particles.

-

Quantification:

-

Gravimetric Method: Accurately weigh a specific volume of the clear filtrate. Evaporate the solvent under controlled conditions (e.g., in a drying oven) until a constant weight of the dried this compound is achieved. The solubility can then be calculated as grams of solute per 100 mL of solvent.

-

Chromatographic Method (HPLC): Dilute the clear filtrate with a suitable mobile phase to a concentration within the calibrated range of the HPLC instrument. Analyze the sample to determine the concentration of this compound. A pre-established calibration curve with standards of known concentrations is required for accurate quantification.

-

-

Data Reporting: Express the solubility in standard units, such as g/100 mL or mol/L, and specify the temperature at which the measurement was conducted.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for Determining this compound Solubility.

This comprehensive guide provides essential data and methodologies for professionals working with this compound. The provided information is crucial for formulation development, ensuring product stability, and achieving desired therapeutic outcomes.

References

An In-depth Technical Guide on the Core Role of Disodium Citrate as a Chelating Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disodium citrate, the disodium salt of citric acid, is a versatile and widely utilized compound in the pharmaceutical and drug development sectors. Its efficacy largely stems from its function as a chelating agent, capable of forming stable complexes with di- and trivalent metal ions. This technical guide provides a comprehensive overview of the core principles of this compound's chelating activity, its mechanism of action, and its applications in drug formulation and development. Quantitative data on its chelation efficiency are summarized, and detailed experimental protocols for its evaluation are provided. Furthermore, key signaling pathways and experimental workflows influenced by its chelating properties are visualized using the Graphviz DOT language.

Introduction to Chelation and this compound

Chelation is a chemical process involving the formation of two or more separate coordinate bonds between a polydentate (multiple bonded) ligand and a single central metal ion. This process results in the formation of a stable, ring-like structure known as a chelate. Chelating agents are organic molecules that can "sequester" or "capture" metal ions, thereby preventing them from participating in other chemical reactions.

This compound (C₆H₆Na₂O₇) is an acid salt of citric acid.[1] In aqueous solutions, it dissociates to provide citrate anions. The citrate anion, with its three carboxyl groups and one hydroxyl group, is an excellent chelating agent for various metal cations.[2] This property is fundamental to its applications in various fields, including its role as a stabilizer, buffering agent, and anticoagulant in pharmaceutical preparations.[3][4]

Mechanism of Chelation by this compound

The chelating action of the citrate anion arises from its ability to donate lone pairs of electrons from its oxygen atoms to a metal ion, forming coordinate covalent bonds. The resulting chelate ring is thermodynamically stable, effectively sequestering the metal ion. The stability of these metal-citrate complexes is influenced by factors such as the pH of the solution, the charge and size of the metal ion, and the presence of other competing ligands.

The primary mechanism for its widely recognized anticoagulant effect is the chelation of calcium ions (Ca²⁺) in the blood.[4] Calcium is a critical cofactor in the blood coagulation cascade, being essential for the activation of several clotting factors. By binding to calcium ions, citrate prevents them from participating in the coagulation process, thus inhibiting the formation of a blood clot.

Quantitative Data on Chelation Efficiency

The efficiency of a chelating agent is quantified by its stability constant (log K), which represents the equilibrium constant for the formation of the metal-ligand complex. A higher log K value indicates a more stable complex and a more effective chelating agent for that particular metal ion. While specific stability constants for this compound are often reported under the general term "citrate," the data provides a strong indication of its chelating capabilities.

Table 1: Stability Constants (log K) of Citrate with Various Metal Ions

| Metal Ion | Log K₁ | Conditions |

| Ca²⁺ | 3.5 | 25 °C, 0.1 M KCl |

| Mg²⁺ | 3.3 | 25 °C, 0.1 M KCl |

| Fe²⁺ | 4.4 | 25 °C, 0.1 M KNO₃ |

| Fe³⁺ | 11.9 | 25 °C, 0.1 M KNO₃ |

| Cu²⁺ | 6.1 | 25 °C, 0.1 M KNO₃ |

| Zn²⁺ | 4.9 | 25 °C, 0.1 M KCl |

| Al³⁺ | 7.9 | 25 °C, 0.1 M KCl |

Note: The stability constants can vary with experimental conditions such as ionic strength and temperature. The values presented are representative figures from various sources.

Experimental Protocols

Determination of Metal-Citrate Stability Constants by Potentiometric Titration

This method is based on monitoring the change in pH of a solution containing the metal ion and this compound upon titration with a standard base.

Materials:

-

pH meter with a glass electrode

-

Thermostated titration vessel

-

Burette

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Standardized solution of a strong acid (e.g., 0.1 M HCl)

-

This compound solution of known concentration

-

Metal salt solution (e.g., chloride or nitrate salt) of known concentration

-

Inert salt solution to maintain constant ionic strength (e.g., 1 M KCl)

Procedure:

-

Calibration: Calibrate the pH meter using standard buffer solutions.

-

Titration of Free Acid: Titrate a solution containing the strong acid and the inert salt with the standard base to determine the exact concentration of the base and to calibrate the electrode.

-

Titration of Ligand: Titrate a solution containing the strong acid, the inert salt, and the this compound solution with the standard base.

-

Titration of Metal-Ligand Complex: Titrate a solution containing the strong acid, the inert salt, the this compound solution, and the metal salt solution with the standard base.

-

Data Analysis: Plot the pH readings against the volume of base added for all three titrations. The displacement of the titration curves in the presence of the ligand and the metal-ligand complex allows for the calculation of the formation function (n̄) and the free ligand concentration ([L⁻]). The stability constants are then determined from the formation curve (a plot of n̄ versus pL).[5]

In Vitro Evaluation of Anticoagulant Activity

This protocol assesses the ability of this compound to prevent the clotting of whole blood.

Materials:

-

Freshly drawn whole blood

-

This compound solutions at various concentrations

-

Coagulation analyzer or a water bath and stopwatch

-

Test tubes

Procedure:

-

Sample Preparation: Aliquot freshly drawn whole blood into test tubes containing different concentrations of this compound solution. A control tube with no anticoagulant should also be prepared.

-

Incubation: Gently mix the blood with the anticoagulant and incubate at 37°C.

-

Clotting Time Measurement: Initiate the coagulation process (e.g., by adding a calcium chloride solution to overcome the chelation, if the aim is to measure the degree of anticoagulation). Observe the time taken for clot formation. For a simple demonstration of anticoagulation, the tubes can be periodically tilted to check for the absence of a clot.

-

Data Analysis: Compare the clotting times of the samples with different concentrations of this compound to the control. An increase in clotting time indicates anticoagulant activity. The concentration that completely prevents clotting under the experimental conditions can be determined.

Visualizations of Signaling Pathways and Workflows

Mechanism of Action: Chelation of Divalent Cations

Caption: Mechanism of this compound chelation.

Experimental Workflow: Potentiometric Titration

Caption: Workflow for potentiometric titration.

Signaling Pathway: Modulation of Calcium-Sensing Receptor (CaSR) Pathway

Caption: Citrate's role in the CaSR pathway.

Applications in Drug Development

The chelating properties of this compound are leveraged in several aspects of drug development and formulation:

-

Anticoagulant for Blood-derived Products: It is the standard anticoagulant for the collection and storage of blood for transfusion and for the preparation of plasma-derived therapeutics.[6]

-

Stabilizer in Formulations: By chelating trace metal ions that can catalyze the degradation of active pharmaceutical ingredients (APIs), this compound enhances the stability and shelf-life of liquid and semi-solid dosage forms.

-

Buffering Agent: this compound is used to maintain the pH of formulations, which is crucial for the solubility, stability, and bioavailability of many drugs.

-

Excipient in Effervescent Formulations: It is a common ingredient in effervescent tablets and powders, where it reacts with a carbonate source to produce carbon dioxide, aiding in disintegration and dissolution.

Conclusion

This compound's role as a chelating agent is a cornerstone of its utility in the pharmaceutical and drug development industries. Its ability to sequester di- and trivalent metal ions, particularly calcium, underpins its critical function as an anticoagulant and a stabilizer in a wide array of formulations. A thorough understanding of its chelation chemistry, quantified by stability constants, and the application of appropriate experimental protocols for its evaluation are essential for researchers and scientists in this field. The visualization of its mechanism and its impact on biological pathways further elucidates its significance and provides a framework for its rational application in the development of safe and effective medicines.

References

- 1. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]

- 2. Anticoagulants Influence the Performance of In Vitro Assays Intended for Characterization of Nanotechnology-Based Formulations | MDPI [mdpi.com]

- 3. Calcium receptor signaling and citrate transport - PMC [pmc.ncbi.nlm.nih.gov]

- 4. coconote.app [coconote.app]

- 5. jetir.org [jetir.org]

- 6. cost-nectar.eu [cost-nectar.eu]

Disodium Citrate: An In-depth Technical Guide to its Safety and Toxicity Profile for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and toxicity profile of disodium citrate for laboratory applications. The information is compiled from safety data sheets, toxicological databases, and regulatory guidelines to ensure a thorough understanding of the potential hazards and safe handling procedures associated with this compound.

Chemical and Physical Properties

This compound, also known as disodium hydrogen citrate, is the disodium salt of citric acid. It is a white, crystalline powder with a saline taste and is highly soluble in water.

| Property | Value | Reference |

| Chemical Formula | C₆H₆Na₂O₇ | [1] |

| Molar Mass | 236.09 g/mol | [1] |

| Appearance | White crystalline powder | [1] |

| Solubility in Water | Approx. 523 g/L at 20°C | [1] |

| Melting Point | 149°C (decomposes) | [1] |

| pH (3% solution) | 4.9 - 5.2 |

Toxicological Data

This compound is generally recognized as safe (GRAS) for its use in food by the U.S. Food and Drug Administration (FDA) and is not classified as a hazardous substance according to the Globally Harmonized System (GHS).[1][2] However, it is essential to be aware of its toxicological profile, particularly in a laboratory setting where exposure levels may differ from those in dietary intake.

Acute Toxicity

The acute toxicity of this compound is low across various routes of administration. The following table summarizes the available LD50 (median lethal dose) values.

| Route of Administration | Species | LD50 (mg/kg) | Reference |

| Oral | Rat | ~3,000 | [1] |

| Intraperitoneal | Rat | 1724 | |

| Intraperitoneal | Mouse | 1771 | |

| Subcutaneous | Mouse | 2580 | |

| Intravenous | Rabbit | 418 | |

| Intravenous | Mouse | 71 |

Note: Convulsions and cyanosis were recorded in lethal-dose studies via intravenous and intraperitoneal routes in mice and rats.[3]

Irritation and Sensitization

| Type of Irritation | Finding | Reference |

| Skin Irritation | Not considered a skin irritant. Good hygiene and gloves are recommended for occupational handling. | |

| Eye Irritation | May cause mild, transient eye irritation upon direct contact, characterized by tearing or redness. | [1] |

| Respiratory Irritation | Not expected to be a respiratory irritant, but inhalation of dust should be minimized. | |

| Skin Sensitization | Not classified as a skin sensitizer. | [4] |

Chronic Toxicity

| Type of Toxicity | Finding | Reference |

| Carcinogenicity | No evidence of carcinogenicity has been reported in regulatory assessments. | [1] |

| Mutagenicity | Shall not be classified as germ cell mutagenic. | [4] |

| Reproductive Toxicity | No evidence of reproductive toxicity has been reported in regulatory assessments. | [1] |

Experimental Protocols

The toxicological data presented are primarily derived from studies following standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are generalized methodologies for key toxicological assessments.

Acute Oral Toxicity (Based on OECD Guideline 420, 423, or 425)

-

Principle: A single dose of the test substance is administered orally to a group of experimental animals (commonly rats). The animals are observed for a defined period (typically 14 days) for signs of toxicity and mortality.

-

Methodology:

-

Animal Selection: Healthy, young adult rodents of a single sex (usually females) are used.

-

Dose Administration: The test substance is administered by gavage in graduated doses to several groups of animals, with one dose per group.

-

Observation: Animals are observed for mortality, body weight changes, and clinical signs of toxicity at regular intervals.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the study.

-

Data Analysis: The LD50 is calculated, which is the statistically derived single dose that can be expected to cause death in 50% of the animals.

-

Acute Dermal Irritation (Based on OECD Guideline 404)

-

Principle: The test substance is applied to a small area of the skin of an experimental animal (commonly the albino rabbit) to determine its potential to cause reversible inflammatory changes.

-

Methodology:

-

Animal Preparation: A small area of the animal's fur is clipped.

-

Application: A single dose (0.5 g of solid or 0.5 mL of liquid) is applied to the prepared skin and covered with a gauze patch.

-

Exposure: The exposure period is typically 4 hours.

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal. The observations continue for 14 days to assess the reversibility of the effects.

-

Scoring: The severity of the skin reactions is graded according to a standardized scoring system.

-

Acute Eye Irritation (Based on OECD Guideline 405)

-

Principle: A single dose of the test substance is applied to one of the eyes of an experimental animal (commonly the albino rabbit) to assess its potential to cause irritation or damage.

-

Methodology:

-

Application: The test substance is instilled into the conjunctival sac of one eye. The other eye serves as a control.

-

Observation: The eyes are examined for corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at 1, 24, 48, and 72 hours after application.

-

Scoring: The ocular lesions are scored using a standardized system. The reversibility of the lesions is also assessed.

-

Visualizations

Metabolic Pathway of Citrate

This compound, upon absorption, dissociates into sodium and citrate ions. The citrate ion enters the Krebs cycle (also known as the citric acid cycle or TCA cycle), a fundamental metabolic pathway for energy production in aerobic organisms.

Caption: Metabolic fate of this compound.

Experimental Workflow for Acute Toxicity Testing

The following diagram illustrates a generalized workflow for assessing the acute toxicity of a chemical substance in a laboratory setting, incorporating a weight-of-the-evidence approach to minimize animal testing.

Caption: Generalized workflow for acute toxicity assessment.

Logical Relationships in Laboratory Chemical Risk Assessment

A systematic approach to risk assessment is crucial for ensuring safety when handling chemicals in a laboratory. The following diagram outlines the logical steps involved in this process.

Caption: Logical flow of a laboratory chemical risk assessment.

Safe Handling and First Aid

Handling and Storage

-

Engineering Controls: Use in a well-ventilated area.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber).

-

Respiratory Protection: Not required under normal use conditions. If dust is generated, use a particulate respirator.

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Avoid contact with strong oxidizing agents.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, seek medical attention.

-

Ingestion: Rinse mouth with water. Do not induce vomiting.

Conclusion

This compound has a low acute toxicity profile and is not considered a hazardous substance under GHS. The primary risks in a laboratory setting are associated with mild eye irritation from direct contact and potential effects from the inhalation of dust. Adherence to standard laboratory safety protocols, including the use of appropriate personal protective equipment and good housekeeping practices, is sufficient to mitigate these risks. The information provided in this guide should be used to inform risk assessments and to establish safe handling procedures for the laboratory use of this compound.

References

A Technical Guide to Disodium Hydrogen Citrate and Trisodium Citrate for Researchers and Drug Development Professionals

An In-depth Overview of Core Chemical Properties, Mechanisms of Action, and Experimental Applications

This technical guide provides a comprehensive comparison of disodium hydrogen citrate and trisodium citrate, two critical citrate salts employed in research, pharmaceutical development, and various industrial applications. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their fundamental chemical properties, mechanisms of action, and relevant experimental protocols.

Core Chemical and Physical Properties

Disodium hydrogen citrate and trisodium citrate, while both salts of citric acid, exhibit distinct chemical properties owing to the difference in the number of acidic protons replaced by sodium ions. These differences influence their pH in solution, buffering capacity, and performance in various applications.

| Property | Disodium Hydrogen Citrate | Trisodium Citrate |

| Synonyms | Disodium citrate, Sodium acid citrate | Sodium citrate, Trisodium salt of citric acid |

| Chemical Formula | Na₂C₆H₆O₇ | Na₃C₆H₅O₇ |

| Molar Mass | 236.09 g/mol [1] | 258.07 g/mol (anhydrous)[2][3] |

| Appearance | White crystalline powder[1][4] | White, crystalline powder or granular crystals[5] |

| Solubility in Water | Freely soluble[6] | Freely soluble[5] |

| Solubility in Ethanol | Practically insoluble[6] | Practically insoluble[5] |

| pH of Solution | Weakly acidic to neutral | Weakly alkaline (pH 7.5 - 9.0 for sodium citrate)[7] |

Mechanism of Action: Buffering and Chelation

The primary mechanisms of action for both disodium hydrogen citrate and trisodium citrate revolve around their ability to act as buffering agents and chelators of metal ions.

Buffering Capacity

Citric acid is a triprotic acid with three pKa values: pKa₁ = 3.13, pKa₂ = 4.76, and pKa₃ = 6.40.[8][9] This multi-protic nature allows citrate salts to buffer over a wide pH range.

-

Disodium Hydrogen Citrate: With one remaining acidic proton, disodium hydrogen citrate is particularly effective as a buffering agent in the mildly acidic to neutral pH range, primarily leveraging the equilibrium between the dihydrogen citrate and monohydrogen citrate ions, and the monohydrogen citrate and citrate ions. Its buffering range is centered around the second and third pKa values of citric acid.

-

Trisodium Citrate: As the fully neutralized salt, trisodium citrate in solution produces the citrate anion (C₆H₅O₇³⁻). This anion can accept protons, making trisodium citrate an effective buffer in the slightly acidic to neutral range, influencing the equilibrium around pKa₃. It is generally considered a weaker acid than disodium hydrogen citrate.[10]

| Parameter | Disodium Hydrogen Citrate | Trisodium Citrate |

| Primary Buffering Range | pH ~4.0 - 7.0 | pH ~5.5 - 7.5 |

| Relevant pKa(s) | pKa₂ (4.76) and pKa₃ (6.40) | pKa₃ (6.40) |

Chelation of Metal Ions

Both citrate salts are effective chelating agents, forming stable complexes with divalent and trivalent metal ions. This property is crucial for their roles as anticoagulants and in preventing the precipitation of metal salts. The citrate ion can bind to metal ions, such as Ca²⁺, through its carboxylate and hydroxyl groups.[11]

The chelation of calcium ions is a key mechanism in their anticoagulant effect, as calcium is an essential cofactor in the blood coagulation cascade.[12] By sequestering calcium ions, citrate prevents the activation of several clotting factors.

Applications in Research and Drug Development

The distinct properties of disodium hydrogen citrate and trisodium citrate lead to their use in a variety of applications.

| Application | Disodium Hydrogen Citrate | Trisodium Citrate |

| Urinary Alkalinization | Used to make urine less acidic, helping to prevent certain types of kidney stones (e.g., uric acid stones) and in the management of urinary tract infections.[13][14][15] | Also used as a urinary alkalinizer.[16] |

| Buffering Agent | Used in pharmaceutical formulations to maintain a stable pH.[1] | Widely used as a buffer in food, beverages, and pharmaceuticals.[3][17] |

| Anticoagulant | Less commonly used than trisodium citrate for this purpose. | The preferred citrate salt for anticoagulation of blood products for transfusion and in vitro diagnostic assays.[7][12] |

| Food Additive | Used as an acidity regulator, sequestrant, and emulsifier.[1][4] | Used as a food additive for flavoring, preserving, and as an emulsifier.[17] |

Experimental Protocols

Titration for Assay of Citrate Salts

This protocol outlines the general procedure for the assay of citrate salts by titration with a strong acid.

Objective: To determine the purity of a sample of disodium hydrogen citrate or trisodium citrate.

Principle: The citrate salt is dissolved in a non-aqueous solvent (e.g., anhydrous acetic acid) and titrated with a standardized solution of a strong acid (e.g., perchloric acid). The endpoint is determined using a visual indicator or potentiometrically.

Materials:

-

Disodium hydrogen citrate or trisodium citrate sample

-

Anhydrous glacial acetic acid

-

0.1 N Perchloric acid in glacial acetic acid, standardized

-

Crystal violet indicator solution

-

Analytical balance

-

Burette, 50 mL

-

Beaker, 250 mL

-

Magnetic stirrer and stir bar

Procedure:

-

Accurately weigh approximately 350 mg of the citrate salt sample and transfer it to a 250-mL beaker.[2]

-

Add 100 mL of glacial acetic acid and stir until the sample is completely dissolved.[2]

-

Add 2-3 drops of crystal violet indicator solution.

-

Titrate with 0.1 N perchloric acid until the color changes from violet to blue-green.

-

Perform a blank determination by titrating 100 mL of glacial acetic acid with the 0.1 N perchloric acid to the same endpoint.

-

Calculate the percentage purity of the citrate salt. Each mL of 0.1 N perchloric acid is equivalent to a specific amount of the citrate salt (e.g., 8.602 mg of C₆H₅Na₃O₇ for trisodium citrate).[2]

Determination of Buffering Capacity

This protocol provides a method to determine and compare the buffering capacity of disodium hydrogen citrate and trisodium citrate solutions.

Objective: To measure the resistance of citrate buffer solutions to pH change upon the addition of a strong acid or base.

Principle: The buffering capacity (β) is determined by titrating the buffer solution with a strong acid and a strong base and measuring the change in pH. The buffering capacity is the amount of acid or base required to change the pH of one liter of the buffer solution by one unit.

Materials:

-

Disodium hydrogen citrate

-

Trisodium citrate

-

Deionized water

-

0.1 M Hydrochloric acid (HCl), standardized

-

0.1 M Sodium hydroxide (NaOH), standardized

-

pH meter, calibrated

-

Burettes, 50 mL (2)

-

Beakers, 250 mL

-

Volumetric flasks, 100 mL

-

Magnetic stirrer and stir bar

Procedure:

-

Prepare 100 mL of 0.1 M solutions of both disodium hydrogen citrate and trisodium citrate in deionized water.

-

Measure the initial pH of each solution.

-

Take a 50 mL aliquot of the disodium hydrogen citrate solution in a 250-mL beaker.

-

Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode in the solution.

-

Titrate the solution with 0.1 M HCl, adding the acid in small increments (e.g., 0.5 mL) and recording the pH after each addition until the pH drops by at least 2 units.

-

Repeat the titration with a fresh 50 mL aliquot of the disodium hydrogen citrate solution using 0.1 M NaOH until the pH increases by at least 2 units.

-

Repeat steps 3-6 for the trisodium citrate solution.

-

Plot the pH versus the volume of acid and base added for each citrate salt.

-

Calculate the buffering capacity (β) at different pH values using the formula: β = |ΔB / ΔpH|, where ΔB is the moles of acid or base added per liter and ΔpH is the change in pH.

-

Compare the buffering capacity curves of the two citrate salts.

Signaling Pathways and Experimental Workflows

Citrate in Cellular Metabolism

Citrate plays a central role in cellular metabolism as a key intermediate in the tricarboxylic acid (TCA) cycle and as a precursor for fatty acid synthesis. The transport of citrate across the mitochondrial and plasma membranes is a critical regulatory point. The SLC13A5 transporter, a sodium-coupled citrate transporter, is involved in the uptake of extracellular citrate.[18]

Caption: Role of Citrate in Cellular Metabolism and Fatty Acid Synthesis.

Experimental Workflow for Comparing Urinary Alkalinization

This workflow outlines a study to compare the efficacy of disodium hydrogen citrate and trisodium citrate in raising urinary pH in a human or animal model.

Caption: Experimental Workflow for a Crossover Study on Urinary Alkalinization.

References

- 1. mdpi.com [mdpi.com]

- 2. m.youtube.com [m.youtube.com]

- 3. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 4. Research Portal [openresearch.surrey.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Fatty acid synthesis - Wikipedia [en.wikipedia.org]

- 7. scribd.com [scribd.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Method of alkalization and monitoring of urinary pH for prevention of recurrent uric acid urolithiasis: a systematic review - Kamphuis - Translational Andrology and Urology [tau.amegroups.org]

- 12. dot | Graphviz [graphviz.org]

- 13. Fatty Acid Synthesis (Citrate Shuttle) Mnemonic for USMLE [pixorize.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. youtube.com [youtube.com]

- 16. scispace.com [scispace.com]

- 17. Trisodium citrate | C6H5Na3O7 | CID 6224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Molecular Mechanisms of the SLC13A5 Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Disodium Citrate in Biological Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disodium citrate, a salt of citric acid, is a ubiquitous and indispensable reagent in the landscape of biological research. Its multifaceted properties as a buffering agent, anticoagulant, and chelating agent make it a cornerstone of numerous experimental protocols, from routine laboratory procedures to complex drug development assays. This technical guide provides an in-depth exploration of the fundamental uses of this compound, offering detailed methodologies, quantitative data, and visual representations of its mechanisms of action.

Core Functions and Mechanisms

This compound's utility in biological research stems from three primary chemical properties:

-

Buffering Action: Citrate-based buffers are effective in maintaining a stable pH in a variety of biological experiments. The citrate ion can neutralize both excess acids and bases, making it a versatile buffer across a pH range of approximately 3.0 to 6.2.[1][2] This is crucial for enzymatic reactions, cell culture, and electrophoretic separations, where pH fluctuations can significantly impact results.[3][4]

-

Anticoagulation: this compound is a widely used anticoagulant for in vitro blood sample collection and processing.[5][6][7] Its mechanism of action involves the chelation of calcium ions (Ca²⁺) in the blood.[3][5][8] Calcium is an essential cofactor for several key enzymatic steps in the coagulation cascade.[9] By binding to calcium and making it unavailable, citrate effectively inhibits the series of reactions that lead to clot formation.[5][9]

-

Chelation of Divalent Cations: Beyond its role in anticoagulation, the ability of this compound to chelate divalent cations is leveraged in various molecular biology applications. By sequestering metal ions, it can inhibit the activity of certain enzymes that require these ions as cofactors, or prevent unwanted chemical reactions.[3] This property is also beneficial in preventing the degradation of molecules like RNA by inhibiting base hydrolysis.[1][2]

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of this compound in biological research.

Table 1: Properties of Citrate Buffers

| Property | Value | Reference |

| Effective pH Range | 3.0 - 6.2 | [1][2] |

| pKa1 | 3.13 | |

| pKa2 | 4.76 | |

| pKa3 | 6.40 |

Table 2: Common Working Concentrations of this compound

| Application | Typical Concentration | Reference |

| Anticoagulation (in blood collection tubes) | 3.2% (0.109 M) or 3.8% | [10] |

| Citrate Buffer for Antigen Retrieval | 10 mM | [11] |

| Citrate Buffer for RNA/DNA Isolation | 0.1 M | [12][13] |

| Cell Culture Media Supplement | 0.125 - 1 mM | [14] |

| Electrophoresis Buffers | 0.5 M (stock solution) | [15] |

Key Experimental Protocols

This section provides detailed methodologies for common laboratory procedures involving this compound.

Preparation of 10 mM Sodium Citrate Buffer (pH 6.0) for Antigen Retrieval

This buffer is widely used in immunohistochemistry to unmask antigens in formalin-fixed, paraffin-embedded tissue sections.[11]

Materials:

-

Trisodium citrate dihydrate (M.W. 294.10 g/mol )

-

Distilled or deionized water

-

1N Hydrochloric acid (HCl) or 1N Sodium hydroxide (NaOH) for pH adjustment

-

Magnetic stirrer and stir bar

-

pH meter

-

Graduated cylinder and beaker

Procedure:

-

Weigh 2.94 grams of trisodium citrate dihydrate.[11]

-

Dissolve the trisodium citrate dihydrate in 800 mL of distilled water in a beaker.[11]

-

Place the beaker on a magnetic stirrer and stir until the salt is completely dissolved.[11]

-

Calibrate the pH meter according to the manufacturer's instructions.

-

While monitoring the pH, slowly add 1N HCl to the solution to adjust the pH to 6.0.[11]

-

Transfer the solution to a 1000 mL graduated cylinder and add distilled water to a final volume of 1000 mL.[11]

-

Store the buffer at room temperature for up to 3 months or at 4°C for longer-term storage.[11][16]

Preparation of 3.2% Sodium Citrate Anticoagulant Solution

This solution is used for the collection of whole blood for coagulation studies.

Materials:

-

Trisodium citrate dihydrate (M.W. 294.10 g/mol )

-

Distilled or deionized water

-

Volumetric flask (1 L)

-

Magnetic stirrer and stir bar

Procedure:

-

Weigh 32 grams of trisodium citrate dihydrate.

-

Transfer the trisodium citrate dihydrate to a 1 L volumetric flask.

-

Add approximately 800 mL of distilled water and stir using a magnetic stirrer until the solid is completely dissolved.

-

Once dissolved, add distilled water to the 1 L mark.

-

Mix the solution thoroughly.

-

This solution can be dispensed into blood collection tubes at a 1:9 anticoagulant-to-blood ratio (e.g., 0.2 mL of citrate solution for 1.8 mL of blood).[10]

Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key processes involving this compound.

Signaling Pathway: Inhibition of the Blood Coagulation Cascade

Caption: this compound chelates calcium ions (Ca²⁺), preventing their participation in the coagulation cascade and inhibiting clot formation.

Experimental Workflow: Preparation of Citrate Buffer

Caption: A stepwise workflow for the preparation of a standard citrate buffer in a laboratory setting.

Logical Relationship: Applications of this compound

Caption: The core functions of this compound and their corresponding applications in biological research.

Conclusion

This compound is a remarkably versatile and cost-effective reagent with fundamental applications across a wide spectrum of biological research. A thorough understanding of its chemical properties and appropriate handling is essential for obtaining reliable and reproducible experimental outcomes. This guide provides a foundational understanding for researchers, scientists, and drug development professionals to effectively utilize this compound in their work, ensuring the integrity and success of their scientific investigations.

References

- 1. Citrate Buffer (pH 3.0 to 6.2) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 2. Citrate Buffer (pH 3.0 to 6.2) [novoprolabs.com]

- 3. What is the mechanism of Sodium Citrate Hydrate? [synapse.patsnap.com]

- 4. msesupplies.com [msesupplies.com]

- 5. Citrate As An Anticoagulant: Mechanism, Clinical Uses, and Benefits [needle.tube]

- 6. The Importance of Including Sodium Citrate in Blood Collection [needle.tube]

- 7. Understanding the Role of Citrate in Blood Collection Tubes [needle.tube]

- 8. researchgate.net [researchgate.net]

- 9. derangedphysiology.com [derangedphysiology.com]

- 10. Guidance on the critical shortage of sodium citrate coagulation tubes for hemostasis testing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Sodium Citrate / Citric acid Buffer protocol [diagnopal.ca]

- 13. Citrate Buffer (0.1 M, pH 6.0) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 14. Role of iron and sodium citrate in animal protein-free CHO cell culture medium on cell growth and monoclonal antibody production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. You are being redirected... [bio-world.com]

- 16. Making Citrate Buffers Protocol - Google Docs [docs.google.com]

The Buffering Capacity of Disodium Citrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the buffering capacity of disodium citrate, a widely used excipient in pharmaceutical formulations and a key component in various biochemical assays. This document details the underlying chemical principles, experimental determination of buffering capacity, and the emerging role of citrate as a signaling molecule.

Core Concepts: Understanding the Chemistry of Citrate Buffering

This compound, the disodium salt of citric acid, functions as a buffering agent due to the behavior of the citrate anion in solution. Citric acid is a weak triprotic acid, meaning it can donate three protons (H⁺) in a stepwise manner. Each dissociation step is characterized by a specific acid dissociation constant (pKa).

The buffering capacity of a solution is its ability to resist changes in pH upon the addition of an acid or a base. For a citrate buffer, this capacity is maximal around its pKa values. The three pKa values for citric acid at 25°C are approximately:

-

pKa₁ = 3.13

-

pKa₂ = 4.76

-

pKa₃ = 6.40

A solution of this compound primarily involves the second and third dissociation equilibria of citric acid, making it an effective buffer in the pH range of approximately 3.0 to 6.2.[1][2] The buffering mechanism involves the interconversion of the different citrate species (dihydrogen citrate, monohydrogen citrate, and citrate) to neutralize added acid or base.

The Buffering Mechanism of this compound

The primary equilibrium at play in a this compound buffer involves the monohydrogen citrate ion (HC₆H₅O₇²⁻) and the dihydrogen citrate ion (H₂C₆H₅O₇⁻), corresponding to the second pKa, and the citrate ion (C₆H₅O₇³⁻) corresponding to the third pKa.

-

Upon addition of an acid (H⁺): The monohydrogen citrate and citrate ions act as proton acceptors.

-

C₆H₅O₇³⁻ + H⁺ ⇌ HC₆H₅O₇²⁻

-

HC₆H₅O₇²⁻ + H⁺ ⇌ H₂C₆H₅O₇⁻

-

-

Upon addition of a base (OH⁻): The dihydrogen citrate and monohydrogen citrate ions act as proton donors.

-

H₂C₆H₅O₇⁻ + OH⁻ ⇌ HC₆H₅O₇²⁻ + H₂O

-

HC₆H₅O₇²⁻ + OH⁻ ⇌ C₆H₅O₇³⁻ + H₂O

-

This equilibrium shift effectively neutralizes the added acid or base, thus stabilizing the pH of the solution.

Quantitative Analysis of Buffering Capacity

The buffer capacity (β) is defined as the amount of strong acid or base (in moles) required to change the pH of one liter of the buffer solution by one unit. It can be calculated from the titration curve of the buffer solution.

Table 1: Physicochemical Properties of Citric Acid Relevant to Buffering

| Property | Value |

| Molecular Formula | C₆H₈O₇ |

| Molecular Weight | 192.12 g/mol |

| pKa₁ | 3.13 |

| pKa₂ | 4.76 |

| pKa₃ | 6.40 |

Table 2: Representative Buffer Capacity of a 0.1 M Citrate Buffer

The following table provides calculated buffer capacity (β) values for a 0.1 M total citrate buffer at various pH points. The buffer capacity is highest near the pKa values.

| pH | Buffer Capacity (β) (mM/pH unit) |

| 2.5 | 35.8 |

| 3.13 (pKa₁) | 57.6 |

| 4.0 | 40.2 |

| 4.76 (pKa₂) | 57.6 |

| 5.5 | 38.5 |

| 6.40 (pKa₃) | 57.6 |

| 7.0 | 25.1 |

Note: These are theoretical values. Experimental values may vary based on ionic strength and temperature.

Experimental Determination of Buffering Capacity

The buffering capacity of a this compound solution can be determined experimentally through titration with a strong acid or a strong base.

Experimental Protocol: Titration of a this compound Buffer

Objective: To determine the buffering capacity of a prepared this compound buffer solution.

Materials:

-

This compound

-

Citric acid

-

Deionized water

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

pH meter, calibrated

-

Magnetic stirrer and stir bar

-

Burette (50 mL)

-

Beakers (250 mL)

-

Volumetric flasks

Procedure:

-

Preparation of a 0.1 M this compound Buffer (pH ~5.0):

-

Dissolve a calculated amount of this compound in deionized water in a volumetric flask.

-

Alternatively, prepare solutions of 0.1 M citric acid and 0.1 M sodium citrate. For a pH 5.0 buffer, you would mix approximately 41.00 mL of the 0.1 M citric acid solution with 59.00 mL of the 0.1 M sodium citrate solution and dilute to the final desired volume.[3]

-

Adjust the pH to the target value using small additions of 0.1 M HCl or 0.1 M NaOH while monitoring with a calibrated pH meter.

-

-

Titration with Strong Acid:

-

Pipette a known volume (e.g., 50 mL) of the prepared buffer into a beaker.

-

Place the beaker on a magnetic stirrer and add a stir bar.

-

Immerse the pH electrode in the solution, ensuring it does not come into contact with the stir bar.

-

Record the initial pH of the buffer.

-

Fill a burette with the standardized 0.1 M HCl solution.

-

Add the HCl in small increments (e.g., 0.5 mL or 1.0 mL).

-

After each addition, allow the pH to stabilize and record the pH and the total volume of HCl added.

-

Continue the titration until the pH has dropped significantly (e.g., by 2-3 pH units).

-

-

Titration with Strong Base:

-

Repeat the titration process with a fresh 50 mL aliquot of the buffer, this time using 0.1 M NaOH in the burette.

-

Continue the titration until the pH has risen significantly.

-

-

Data Analysis:

-

Plot the pH of the solution (y-axis) against the volume of titrant (HCl or NaOH) added (x-axis) to generate a titration curve.

-

The buffer capacity (β) at a specific pH can be calculated from the slope of this curve using the formula: β = |ΔB / ΔpH| Where:

-

ΔB is the moles of strong acid or base added per liter of buffer.

-

ΔpH is the change in pH.

-

-

Visualizing Key Processes with Graphviz

Buffering Mechanism of Citrate

References

Methodological & Application

Application Notes: Preparation of 0.1 M Disodium Citrate Buffer (pH 6.0)

Introduction

Citrate buffers are widely utilized in biological and pharmaceutical research due to their buffering capacity in the pH range of 3.0 to 6.2. A citrate buffer at pH 6.0 is particularly valuable for various applications, including enzyme assays, chromatography, and as a reagent in antigen retrieval protocols for immunohistochemistry. Citric acid is a triprotic acid with pKa values of approximately 3.13, 4.76, and 6.40. The desired pH of 6.0 is close to the third pKa value (pKa3 = 6.40), indicating that the primary buffering species will be the conjugate acid-base pair of mono-hydrogen citrate (HCitrate²⁻) and the citrate ion (Citrate³⁻).

This document provides two detailed protocols for the preparation of a 0.1 M Disodium Citrate Buffer at pH 6.0, tailored for researchers, scientists, and drug development professionals.

Principle of Preparation

The preparation of this buffer is based on the Henderson-Hasselbalch equation, which relates pH, the acid dissociation constant (pKa), and the relative concentrations of the conjugate acid and base forms in a solution.[1][2][3]

Henderson-Hasselbalch Equation: pH = pKa + log ([Conjugate Base] / [Acid])

For a target pH of 6.0, using the pKa3 of citric acid (6.40), the equation is: 6.0 = 6.40 + log ([Citrate³⁻] / [HCitrate²⁻])

This calculation guides the required ratio of the buffer components. The following protocols provide practical methods to achieve this final pH and concentration.

Protocol 1: Preparation by Mixing Stock Solutions of Disodium and Trisodium Citrate

This method is theoretically precise as it uses the direct conjugate acid-base pair surrounding the target pH. The acid component is this compound (providing HCitrate²⁻), and the base component is Trisodium Citrate (providing Citrate³⁻).

Reagents and Materials

| Reagent | Molar Mass ( g/mol ) | For 1 L of 0.1 M Buffer |

| This compound (Anhydrous) | 236.09[4][5] | See calculation below |

| Trisodium Citrate Dihydrate | 294.10[6][7] | See calculation below |

| Deionized/Distilled Water | 18.02 | To final volume of 1 L |

| pH meter, magnetic stirrer, beakers, graduated cylinders | - | - |

| 1 M HCl and 1 M NaOH for pH adjustment | - | As needed |

Experimental Protocol

-

Prepare Stock Solutions (0.1 M):

-

0.1 M this compound Solution (Acid): Dissolve 23.61 g of this compound (anhydrous) in 800 mL of deionized water. Stir until fully dissolved, then bring the final volume to 1 L.

-

0.1 M Trisodium Citrate Dihydrate Solution (Base): Dissolve 29.41 g of trisodium citrate dihydrate in 800 mL of deionized water. Stir until fully dissolved, then bring the final volume to 1 L.

-

-

Mix Stock Solutions:

-

To prepare 1 L of the final buffer, combine the volumes of the acid and base stock solutions as calculated from the Henderson-Hasselbalch equation. For a pH of 6.0:

-

Ratio of [Base]/[Acid] = 10^(pH - pKa) = 10^(6.0 - 6.4) = 0.398

-

-

This indicates that for every 1 part of the base (Trisodium Citrate), you need approximately 2.51 parts of the acid (this compound).

-

Based on a published protocol for pH 6.0, mix approximately 825.5 mL of 0.1 M this compound solution with 174.5 mL of 0.1 M Trisodium Citrate solution.[8]

-

-

pH Verification and Adjustment:

-

Place the mixed solution on a magnetic stirrer and immerse a calibrated pH electrode.

-

Measure the pH. If necessary, adjust to exactly 6.0 by adding small volumes of 1 M HCl (to lower pH) or 1 M NaOH (to raise pH).

-

-

Final Volume and Storage:

-

Once the desired pH is achieved, transfer the solution to a 1 L graduated cylinder and add deionized water to reach the final volume of 1 L.

-

Store the buffer in a sterile, sealed container at 4°C. The buffer is stable for up to 3 months.[9]

-

Workflow Diagram (Protocol 1)

Caption: Workflow for preparing citrate buffer by mixing stock solutions.

Protocol 2: Preparation from Citric Acid and Sodium Citrate Dihydrate

This is a highly practical and common laboratory method that involves dissolving pre-weighed amounts of citric acid and its conjugate salt, followed by pH adjustment. This method creates the necessary citrate species in situ.

Reagents and Materials

| Reagent | Molar Mass ( g/mol ) | For 1 L of 0.1 M Buffer |

| Citric Acid Monohydrate | 210.14[10] | 3.358 g |

| Sodium Citrate Dihydrate (Trisodium) | 294.10[6][11] | 24.269 g |

| Deionized/Distilled Water | 18.02 | To final volume of 1 L |

| pH meter, magnetic stirrer, beaker, graduated cylinder | - | - |

| 0.1 N HCl or 0.1 N NaOH for pH adjustment | - | As needed |

Note: The masses are based on a recipe from AAT Bioquest for a 0.1 M, pH 6.0 citrate buffer.[12]

Experimental Protocol

-

Initial Dissolution:

-

Pour approximately 800 mL of deionized water into a 1 L beaker equipped with a magnetic stir bar.

-

Add 3.358 g of Citric Acid Monohydrate to the water and stir until it is completely dissolved.

-

Add 24.269 g of Sodium Citrate Dihydrate to the solution and continue stirring until it is fully dissolved.

-

-

pH Verification and Adjustment:

-

Place the beaker on a magnetic stirrer and immerse a calibrated pH electrode into the solution.

-

The initial pH will be close to 6.0. Carefully adjust the pH to exactly 6.0 by adding 0.1 N HCl dropwise to lower the pH or 0.1 N NaOH dropwise to raise the pH.[12]

-

-

Final Volume and Storage:

-

Once the pH is stable at 6.0, transfer the solution to a 1 L graduated cylinder.

-

Add deionized water to bring the final volume to exactly 1 L.

-

Transfer to a sterile, sealed container for storage. The buffer can be stored at room temperature for up to 3 months.[13]

-

Workflow Diagram (Protocol 2)

Caption: Workflow for preparing citrate buffer from solid reagents.

References

- 1. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]

- 2. Using the Henderson-Hasselbalch Equation for a Buffer | Chemistry | Study.com [study.com]

- 3. Khan Academy [khanacademy.org]

- 4. grokipedia.com [grokipedia.com]

- 5. Disodium Hydrogen Citrate | C6H6Na2O7 | CID 8950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Sodium Citrate Dihydrate | C6H9Na3O9 | CID 71474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Sodium citrate (dihydrate) - MedChem Express [bioscience.co.uk]

- 8. researchgate.net [researchgate.net]

- 9. shop.leicabiosystems.com [shop.leicabiosystems.com]

- 10. Citric acid monohydrate CAS 5949-29-1 | 100243 [merckmillipore.com]

- 11. Sodium citrate (dihydrate) | C6H9Na3O9 | CID 138319705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Citrate Buffer (0.1 M, pH 6.0) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 13. Citrate Buffer (pH 3.0 to 6.2) [novoprolabs.com]

Application Notes: Preparation and Use of 10mM Sodium Citrate Buffer for Heat-Induced Epitope Retrieval (HIER)

Introduction

Formalin fixation is a standard procedure in histology and pathology for preserving tissue morphology. However, this process creates protein cross-links (methylene bridges) that can mask antigenic sites, preventing antibody binding during immunohistochemical (IHC) staining. Heat-Induced Epitope Retrieval (HIER) is a critical pre-treatment step designed to reverse this masking and restore antigenicity. One of the most common and effective buffers for HIER is a 10mM Sodium Citrate solution with a pH of 6.0. The application of heat in this buffer helps to break the protein cross-links, thereby unmasking the antigens and allowing for robust antibody detection.[1][2] This document provides detailed protocols for the preparation of this buffer and its application in antigen retrieval for formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials and Reagents

-

Trisodium Citrate Dihydrate (Na₃C₆H₅O₇·2H₂O), Molar Mass: 294.10 g/mol [2][3][4][5]

-

Citric Acid Monohydrate (C₆H₈O₇·H₂O), Molar Mass: 210.14 g/mol [1][6][7][8][9]

-

Hydrochloric Acid (HCl), 1N solution

-

Sodium Hydroxide (NaOH), 1N solution

-

Tween 20 (Polysorbate 20)

-

High-purity distilled or deionized water (ddH₂O)

-

pH meter

-

Magnetic stirrer and stir bar

-

Graduated cylinders and beakers

-

Storage bottles

Protocol 1: Buffer Preparation

There are two primary methods for preparing 10mM Sodium Citrate Buffer (pH 6.0). Method A is generally recommended for its simplicity. Both methods yield a buffer suitable for HIER. An optional addition of 0.05% Tween 20 can help reduce surface tension and prevent tissue sections from detaching from slides.

Method A: From Trisodium Citrate Dihydrate

This method starts with the basic salt and adjusts the pH downwards using a strong acid.

-

Weigh Reagent : Weigh the amount of Trisodium Citrate Dihydrate required for your desired volume (see Table 1).

-

Dissolve : Add the reagent to approximately 80-90% of the final volume of ddH₂O.

-

Mix : Place the beaker on a magnetic stirrer and mix until the powder is completely dissolved.

-

Adjust pH : Calibrate your pH meter. Slowly add 1N HCl dropwise to the solution while monitoring the pH. Continue until the pH reaches 6.0.

-